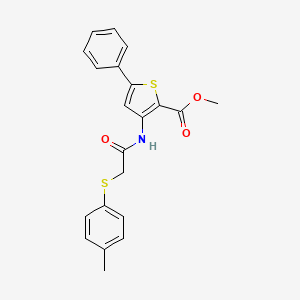

![molecular formula C16H16BrNO2 B2962880 N-[4-(Benzyloxy)phenyl]-2-bromopropanamide CAS No. 19514-95-5](/img/structure/B2962880.png)

N-[4-(Benzyloxy)phenyl]-2-bromopropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-[4-(Benzyloxy)phenyl]-2-bromopropanamide”, related compounds have been synthesized. For instance, a new series of N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide derivatives were synthesized and elucidated by spectral data .Scientific Research Applications

Supramolecular Chemistry and Materials Science

N-[4-(Benzyloxy)phenyl]-2-bromopropanamide may find applications in supramolecular chemistry due to its potential for forming stable, self-assembling structures. Benzoxaboroles, compounds related in structure to the benzyloxy phenyl group, have been extensively studied for their ability to self-assemble and bind hydroxyl compounds. These properties make them applicable as molecular receptors for sugars and glycoconjugates, indicating that this compound could have similar utility in the development of nanomaterials and sensors (Agnieszka Adamczyk-Woźniak et al., 2009).

Environmental Science

In the field of environmental science, the breakdown products of chemicals similar to this compound have been studied for their environmental impact. Understanding the degradation pathways and potential toxicity of similar compounds can inform the environmental management of this compound, particularly in water treatment and pollution control (Mohammad Qutob et al., 2022).

Polymer Science

The study of benzene-1,3,5-tricarboxamide derivatives, which share structural features with this compound, reveals their importance in polymer science. These compounds are key in developing new polymer materials due to their ability to order and stabilize supramolecular structures. This suggests potential applications of this compound in designing novel polymers with advanced properties, including enhanced stability and performance (S. Cantekin et al., 2012).

Analytical Chemistry

In analytical chemistry, compounds similar to this compound are utilized in developing novel analytical methods, including sensors and assays for detecting various analytes. Their unique chemical properties can be leveraged to design sensitive and selective detection systems, potentially applicable in both environmental monitoring and biomedical diagnostics (I. Munteanu & C. Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of N-[4-(Benzyloxy)phenyl]-2-bromopropanamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

This compound interacts with its target through a free radical reaction . The compound undergoes a reaction with N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), resulting in the formation of a benzylic radical . This radical then reacts with NBS to form the brominated compound .

Biochemical Pathways

It is known that the compound’s interaction with leukotriene a-4 hydrolase can influence the production of leukotriene b4, a proinflammatory mediator .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase and the subsequent impact on leukotriene B4 production

Properties

IUPAC Name |

2-bromo-N-(4-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTNZHVTEQZYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)

amine](/img/structure/B2962815.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)